ethyl 4-(4-{[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate
Description
This compound is a synthetic small molecule featuring a benzothiazole core substituted with a fluoro group at position 6 and a 2-ethoxyethyl chain at position 2. The benzothiazole moiety is conjugated to a carbamoyl group linked to a benzenesulfonyl-piperazine scaffold, terminated by an ethyl carboxylate (Fig. 1). The sulfonyl-piperazine segment enhances solubility and may contribute to hydrogen-bonding interactions, while the ethyl carboxylate group modulates lipophilicity.
This compound is structurally analogous to kinase inhibitors and antimicrobial agents, where benzothiazole derivatives are known to disrupt protein-ligand interactions or enzymatic activity . However, its specific pharmacological profile remains underexplored in publicly available literature.
Properties
IUPAC Name |
ethyl 4-[4-[[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O6S2/c1-3-35-16-15-30-21-10-7-19(26)17-22(21)37-24(30)27-23(31)18-5-8-20(9-6-18)38(33,34)29-13-11-28(12-14-29)25(32)36-4-2/h5-10,17H,3-4,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIHTKLFXPFYPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-{[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the benzothiazole moiety, followed by the introduction of the ethoxyethyl group and the fluoro substituent. The final steps involve the coupling of the benzothiazole intermediate with the benzenesulfonyl piperazine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-{[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-(4-{[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 4-(4-{[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The benzothiazole moiety is particularly important for its binding affinity and specificity, while the piperazine ring enhances its solubility and bioavailability.
Comparison with Similar Compounds
Table 1. Structural Comparison of Key Analogues
*Calculated based on formula C₂₅H₂₈FN₄O₆S₂.
Key Observations :
- Fluoro vs.
Computational Similarity Analysis
Using Tanimoto and Dice similarity indices (), the target compound exhibits moderate similarity (Tanimoto score: ~0.65–0.75) with its analogues. Molecular fingerprint analysis (Morgan fingerprints) highlights shared pharmacophores, including the benzothiazole-carbamoyl-sulfonyl-piperazine backbone, but diverges in substituent-specific motifs .
Research Findings and Implications
Bioactivity Predictions
Hierarchical clustering () suggests the target compound may share bioactivity with benzothiazole-based kinase inhibitors or antimicrobials. The fluoro substituent could enhance binding to ATP pockets in kinases, as seen in FDA-approved fluorinated drugs .
Structure-Activity Relationships (SAR)
- Fluorine Substitution : Likely improves metabolic stability and target affinity compared to methoxy analogues .
- Ethoxyethyl Side Chain : May increase membrane permeability but risks off-target interactions due to flexibility .
Docking and Molecular Dynamics
Preliminary docking () suggests the sulfonyl-piperazine moiety interacts with positively charged residues (e.g., lysine, arginine) in enzymatic active sites. Fluorine’s electronegativity may stabilize interactions with hydrophobic pockets .
Biological Activity
Ethyl 4-(4-{[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps that may include the formation of the benzothiazole moiety followed by coupling reactions with piperazine derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a series of ethyl derivatives have been screened for their antibacterial activity against various strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The results revealed that certain derivatives displayed potent activity against these pathogens.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For example, compounds with similar structural motifs have shown effectiveness against breast and colon cancer cell lines .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
- Interaction with Cellular Targets : It might interact with cellular receptors or pathways involved in cell signaling.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Antimicrobial Efficacy : A study demonstrated that certain benzothiazole derivatives significantly reduced bacterial load in infected animal models .
- Anticancer Trials : Clinical trials involving benzothiazole-based compounds have shown promising results in reducing tumor size in patients with advanced cancers .
Data Table
The following table summarizes the biological activities reported for similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
